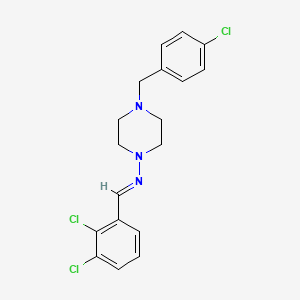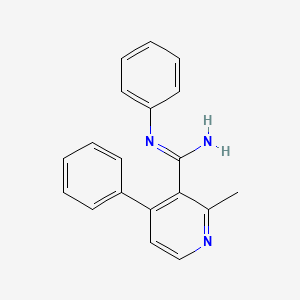![molecular formula C19H20FN7O B5548373 N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinyl pyrazole derivatives, including those similar to the compound , involves complex organic reactions aimed at attaching specific functional groups to the core structure to achieve desired biological activities. For example, Naito et al. (2005) synthesized a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes showing potent cytotoxicity and antitumor activity against several tumor cell lines through in vitro and in vivo evaluations (Naito et al., 2005). Mekky et al. (2021) reported on a versatile precursor for microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), showcasing an efficient procedure for constructing complex piperazine-linked structures (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into the potential binding mechanisms and interactions with biological targets. Özbey et al. (1998) determined the crystal and molecular structure of a similar compound, illustrating how the piperazine ring adopts a specific conformation and how this affects the overall molecular geometry, which is crucial for the compound's biological activity (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are largely defined by their functional groups and molecular structure. The synthesis processes often involve steps like cyclization, amide formation, and substitutions that yield derivatives with varied biological activities. Eleev et al. (2015) described the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the reaction conditions and chemical transformations specific to these compounds (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and functional groups. Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and provided a comprehensive analysis of its physical properties, including crystal structure and solubility (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further modifications, are essential for understanding the compound's utility in research and potential therapeutic applications. Wang et al. (2018) synthesized a derivative aimed at PET imaging, demonstrating the compound's suitability for labeling and its stability, which is indicative of its chemical properties (Wang et al., 2018).
Applications De Recherche Scientifique
Antitumor Activity
Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. For instance, novel pyrimidinyl pyrazole derivatives have demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005). These findings suggest the potential of such compounds in cancer treatment through the inhibition of tumor growth and proliferation.
Antimicrobial and Antitubercular Activities
Compounds bearing resemblance to N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide have shown promising antimicrobial and antitubercular activities. Synthesis and evaluation of new dithiocarbamate derivatives have demonstrated significant antibacterial activity, highlighting the compound's potential in combating microbial infections (Yurttaş et al., 2016). Additionally, derivatives have been synthesized and screened for antitubercular activities, with some showing potency greater than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Biochemical Studies and Molecular Docking
Molecular docking studies have been conducted to understand the interaction of such compounds with biological receptors. For example, molecular probes based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have displayed high affinity and selectivity as antagonists for human A2A adenosine receptor (Kumar et al., 2011). These studies are crucial for drug development, offering insights into the compound's mechanism of action at the molecular level.
Antiviral Properties
Research into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity. This suggests the potential of such compounds in the development of antiviral drugs capable of combating viral infections, including influenza (Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-14-6-7-27(24-14)18-12-17(21-13-22-18)25-8-10-26(11-9-25)19(28)23-16-5-3-2-4-15(16)20/h2-7,12-13H,8-11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGABQNVXECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)


![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)